ZONYL(R) FSK
Description
Evolution of Fluorosurfactant Research Paradigms
The trajectory of fluorosurfactant research has evolved significantly since their initial development. Early research focused on synthesizing a variety of fluorinated structures to achieve potent surface activity. This led to the development of different classes of fluorosurfactants based on the nature of their hydrophilic head groups, including anionic, cationic, non-ionic, and amphoteric types. sunoit.com
More contemporary research paradigms have shifted towards a deeper understanding of the relationship between fluorosurfactant molecular structure and their macroscopic properties and behavior. This includes detailed studies of their adsorption at interfaces, aggregation behavior (such as micelle formation), and interactions within complex formulations. acs.orgresearchgate.netosti.gov Furthermore, research has been driven by the need for fluorosurfactants with tailored performance characteristics for specific applications and, increasingly, by the investigation of their environmental fate and the development of more degradable alternatives. nih.govprecedenceresearch.com The synthesis of fluorosurfactants with varied head group geometries and chain lengths continues to be an active area of investigation to optimize performance in diverse media. acs.orgresearchgate.net
Interdisciplinary Significance of ZONYL(R) FSK in Contemporary Chemical Science
This compound, as a specific fluorochemical surfactant, demonstrates interdisciplinary significance through its application and study in various fields of contemporary chemical science. Its surface-active properties make it valuable in areas requiring precise control of surface tension and wetting.
Research has explored the utility of this compound in microelectronics fabrication, specifically in addressing the challenge of pattern collapse in photoresists during the lithographic process. researchgate.net The addition of fluorosurfactants like this compound to the rinse liquid can reduce the capillary forces that cause delicate photoresist patterns to collapse during drying, thereby increasing the critical aspect ratio of collapse (CARC). researchgate.net This application highlights its role in advancing nanofabrication techniques.
Furthermore, this compound has been investigated in the context of membrane technology. Studies have utilized this compound as a coating material for electrodialysis membranes to potentially mitigate fouling by organic colloids in water treatment processes. wrc.org.za While initial studies indicated a decrease in desalination properties upon coating, this research demonstrates the exploration of fluorosurfactants for modifying membrane surfaces to improve performance and longevity. wrc.org.za
In the field of energy storage, this compound has been identified as a suitable amphoteric fluorosurfactant for use in the electrolyte formulations of zinc-air batteries. google.com Its inclusion in electrolytes can influence interfacial phenomena and potentially impact battery performance and stability.
Fundamental research into the behavior of thin liquid films has also employed this compound. Studies on pseudoemulsion films formed with this compound have provided insights into film stability and thinning behavior compared to hydrocarbon surfactants, demonstrating the highly repulsive nature of the disjoining pressure in these fluorocarbon systems. osti.gov This fundamental work contributes to the broader understanding of colloidal science and interfacial phenomena.
Classification of this compound within Fluorochemical Surfactant Taxonomy
Fluorochemical surfactants are broadly classified based on the ionic nature of their hydrophilic head group. The main categories include anionic, cationic, non-ionic, and amphoteric (or zwitterionic) surfactants. sunoit.com
This compound is classified as an amphoteric fluorosurfactant. osti.gov Amphoteric surfactants contain both acidic and basic functional groups in the same molecule. The ionic character of an amphoteric surfactant is dependent on the pH of the solution; they can behave as cationic in acidic media, anionic in alkaline media, and zwitterionic at intermediate pH values. sunoit.com this compound is specifically described as a perfluoro N-type betaine (B1666868). osti.gov Betaine structures typically contain a permanently positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group.
The molecular formula of this compound is given as RfCH2CH(OCOCH3)CH2N+(CH2)3COO-, where Rf represents a perfluoroalkyl chain. vulcanchem.com This structure confirms the presence of both a perfluoroalkyl segment and a zwitterionic betaine head group, consistent with its classification as an amphoteric fluorosurfactant.
The CAS (Chemical Abstracts Service) Registry Number for this compound is 80449-64-5. vulcanchem.comguidechem.comguidechem.comchemsrc.com
Here is a summary of the classification and key identifiers for this compound:
| Property | Value | Source |
| CAS Number | 80449-64-5 | vulcanchem.comguidechem.comguidechem.comchemsrc.com |
| Classification | Amphoteric Fluorosurfactant | osti.gov |
| Subclassification | Perfluoro N-type betaine | osti.gov |
| Molecular Formula | RfCH2CH(OCOCH3)CH2N+(CH2)3COO- (where Rf is a perfluoroalkyl chain) | vulcanchem.com |
Properties
CAS No. |
80449-64-5 |
|---|---|
Molecular Formula |
RfCH2CH(OCOCH3)CH2N+(CH2)3COO- |
Synonyms |
ZONYL(R) FSK; amphoteric quaternary ammonium-acetate fluorosurfactant |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations Involving Zonyl R Fsk Precursors
Contemporary Synthesis Approaches for Fluorosurfactant Architectures
Contemporary synthesis approaches for fluorosurfactant architectures focus on precise control over the fluorinated segment length and structure, as well as the nature and position of the hydrophilic headgroup. These methods aim to tailor the surfactant's properties for specific applications and, increasingly, to address environmental considerations by designing molecules with reduced persistence.
Ethoxylation, the process of adding ethylene (B1197577) oxide units to a molecule, is a common method for synthesizing nonionic surfactants by creating a hydrophilic poly(oxyethylene) chain. This chemistry is relevant to the synthesis of certain fluorosurfactants, such as perfluoroalkyl ethoxylates, which are represented by the general formula Rf-CH2CH2-O(CH2CH2O)x-H. wikipedia.orggoogle.com Examples of fluorosurfactants synthesized via ethoxylation include ZONYL FSO, ZONYL FSN, and ZONYL FS 300. wikipedia.orggoogle.com ZONYL FS-300, for instance, has a molecular formula of RfCH2CH2O(CH2CH2O)xH. wrc.org.za While ethoxylation is a significant method for producing other Zonyl series fluorosurfactants, the reported chemical structure of ZONYL(R) FSK, RfCH2CH(OCOCH3)CH2N+(CH2)3COO-, does not indicate a poly(oxyethylene) chain directly attached to the fluorocarbon tail in the same manner as these ethoxylates. Therefore, ethoxylation chemistry, while important in the broader field of fluorosurfactant synthesis, does not appear to be a direct synthetic route for the this compound molecule based on its published structure.
Fluorous tagging is an advanced technique in organic synthesis that utilizes highly fluorinated "tags" to facilitate the separation and purification of reaction products. acs.orgrsc.orgresearchgate.netmdpi.com This strategy leverages the unique solubility properties of fluorinated compounds in fluorous phases or their strong retention on fluorous stationary phases in chromatography. acs.orgrsc.orgresearchgate.netmdpi.com Fluorous tagging can be applied to reactants, reagents, catalysts, or protecting groups to enable straightforward separation of tagged molecules from untagged ones or from molecules with different fluorous tags. rsc.orgresearchgate.netmdpi.com While fluorous tagging is a powerful tool in modern synthesis involving fluorinated compounds, the available information does not specifically detail the use of fluorous tagging strategies in the synthesis of this compound or its direct precursors. Its relevance to this compound synthesis would primarily lie in its potential application for purifying intermediates or the final product if a fluorous tag were incorporated and subsequently removed.
Reaction Kinetics and Mechanistic Pathways of this compound Derivatives
Studies on the reaction kinetics and mechanistic pathways of fluorosurfactants often focus on their behavior in solution, at interfaces, or during degradation processes. For zwitterionic surfactants, kinetic studies can explore aspects such as micellization dynamics and adsorption rates at various interfaces. chembk.comacs.orgresearchgate.netnih.govresearchgate.net For example, the micellization of a fluorinated zwitterionic surfactant in an ionic liquid has been investigated using 19F NMR, providing kinetic information about the exchange between micelles and monomers. acs.org Adsorption kinetics of fluorinated surfactants at solid-liquid interfaces have also been studied, revealing multi-stage adsorption processes depending on concentration. researchgate.netresearchgate.net
Degradation pathways of per- and polyfluoroalkyl substances (PFAS), including some zwitterionic structures, have been examined under various conditions, such as thermal treatment and biodegradation. acs.orgnih.govresearchgate.net These studies aim to understand how these persistent compounds break down in the environment or during treatment processes. Mechanisms can involve radical-mediated transformations, chain scission, and defluorination. acs.orgnih.gov
Polymerization and Copolymerization Studies involving Fluorochemical Monomers
Fluorosurfactants like this compound play a critical role as emulsifiers in the emulsion polymerization of fluorinated monomers. google.comtandfonline.comresearchgate.netCurrent time information in Bangalore, IN. Emulsion polymerization is a widely used technique for synthesizing fluoropolymers, where monomers are dispersed in an aqueous phase with the aid of a surfactant. tandfonline.commdpi.comCurrent time information in Bangalore, IN.texochem.comsanyo-chemical.co.jpindoramaventures.com The surfactant stabilizes the monomer droplets and the growing polymer particles, preventing coagulation and controlling particle size. tandfonline.comsanyo-chemical.co.jpindoramaventures.com
The mechanism of emulsion polymerization typically involves the formation of micelles by the surfactant in the aqueous phase. texochem.comsanyo-chemical.co.jp Monomers, which have limited solubility in water, are solubilized within these micelles and also exist as larger monomer droplets. texochem.comsanyo-chemical.co.jp Water-soluble initiators generate free radicals in the aqueous phase, which then enter the monomer-swollen micelles or, less commonly, initiate polymerization in the aqueous phase or at the surface of monomer droplets. texochem.comsanyo-chemical.co.jp Polymerization primarily occurs within the micelles, which become the polymer particles. texochem.comsanyo-chemical.co.jp Monomer from the droplets diffuses through the aqueous phase to feed the growing polymer particles. texochem.comsanyo-chemical.co.jp
Fundamental Chemical Physics of Zonyl R Fsk in Interfacial Phenomena
Surface Tension Reduction Mechanisms at Liquid-Air and Liquid-Liquid Interfaces
The primary mechanism by which ZONYL(R) FSK reduces surface tension at liquid-air and liquid-liquid interfaces is directly related to the amphiphilic nature of its molecular structure . The molecule possesses a perfluoroalkyl "tail" that is highly non-polar and repelled by both water and oil, and a zwitterionic "head" that has affinity for polar media like water. chembk.com This dual nature drives the molecule to the interface between two phases (e.g., water and air, or water and oil), where it can orient itself to minimize the unfavorable interactions of its perfluoroalkyl chain with the bulk phases . By accumulating at the interface, this compound molecules disrupt the cohesive forces between the liquid molecules, effectively lowering the surface or interfacial tension chembk.com. Fluorosurfactants, including those in the Zonyl family, are known to achieve very low surface tensions compared to hydrocarbon surfactants due to the unique properties of the perfluoroalkyl chain .
Adsorption Isotherms and Interfacial Dynamics of this compound
The behavior of this compound at interfaces can be quantitatively described through adsorption isotherms chembk.com. Adsorption isotherms illustrate the relationship between the concentration of the surfactant in the bulk solution and the amount of surfactant adsorbed at the interface at a constant temperature chembk.com. For this compound, adsorption isotherms demonstrate a strong tendency for the molecule to migrate to and accumulate at the liquid-air or liquid-liquid boundary chembk.com. This strong adsorption is a key factor in its effectiveness in reducing interfacial free energy chembk.com. The dynamics of this adsorption process, including the rate at which this compound molecules arrive at and arrange themselves at the interface, influence properties like dynamic surface tension, which is important in high-speed applications like coating and printing.
Synergistic Effects in Mixed Fluorosurfactant-Hydrocarbon Systems
Research indicates that synergistic effects can be observed when this compound is utilized in combination with hydrocarbon surfactants researchgate.net. This synergy in surface tension reduction and wetting performance means that the mixture achieves a greater reduction in surface tension or improved wetting than would be expected from the sum of the individual contributions of each surfactant alone at the same total concentration researchgate.net. These synergistic interactions can allow for enhanced performance to be achieved at lower total surfactant concentrations, potentially offering cost or formulation advantages researchgate.net. The synergy likely arises from favorable molecular packing and interactions between the fluorocarbon and hydrocarbon chains at the interface.
Micellization Behavior and Supramolecular Assembly of this compound
In aqueous solutions above a specific concentration, known as the critical micelle concentration (CMC), this compound molecules undergo self-assembly to form aggregates called micelles chemicalpoint.eu. This micellization behavior is characteristic of surfactants in solution chemicalpoint.eu. Above the CMC, additional surfactant molecules added to the solution primarily form more micelles rather than accumulating at the interface chemicalpoint.eu.
This compound exhibits a relatively low critical micelle concentration when compared to many conventional hydrocarbon surfactants chemicalbook.com. This low CMC is indicative of the strong tendency of this compound molecules to self-assemble in solution chemicalbook.com. The micelles formed by this compound are supramolecular assemblies that can create a hydrophobic or oleophobic core environment within the aqueous solution, enabling the solubilization of otherwise insoluble or poorly soluble hydrophobic substances chemicalpoint.eu. The specific structure and aggregation number of the micelles depend on factors such as concentration, temperature, and the presence of other substances in the solution.
Wettability Modification and Spreading Dynamics induced by this compound
This compound is well-known for its ability to modify the wetting properties of surfaces chemicalbook.com. Wetting refers to the ability of a liquid to maintain contact with a solid surface, resulting from the interplay of adhesive and cohesive forces. By significantly lowering the surface tension of a liquid, this compound reduces the cohesive forces within the liquid chemicalbook.com. When this liquid is placed on a solid surface, the reduced surface tension allows the liquid to spread more easily across the surface, increasing the contact area and improving wetting chemicalbook.com.
The modification of wettability by this compound is particularly effective on low-surface-energy substrates, including those that are typically difficult to wet, such as fluorocarbon films like Teflon chembk.com. The spreading dynamics induced by this compound involve how quickly and extensively a liquid drop spreads on a surface, which is crucial in applications like coatings, inks, and adhesives. The presence of this compound facilitates faster and more complete spreading by overcoming the surface energy barrier of the solid.
Due to the nature of the provided information, detailed numerical data tables illustrating adsorption isotherms, surface tension reduction across concentrations, or CMC values could not be generated as specific data points were not available in the text snippets.
Advanced Research Applications of Zonyl R Fsk in Materials Science and Engineering
Photolithographic Pattern Integrity and Nanolithography Enhancement
In the realm of photolithography, a key challenge in creating high-aspect-ratio nanostructures is the phenomenon of pattern collapse during the drying step of the development process. Capillary forces exerted by the rinse liquid between adjacent photoresist lines can cause these delicate structures to deform or collapse. ZONYL(R) FSK has been investigated as an additive to rinse solutions to mitigate this issue.
Mitigation of Pattern Collapse via this compound Application
The application of this compound in the final rinse step of the photolithographic process has been shown to reduce pattern collapse. Studies using commercially available fluorosurfactants, including this compound, at concentrations such as 0.1% and 0.01% in water, have demonstrated a reduction in the capillary forces acting on photoresist structures. researchgate.netresearchgate.netspiedigitallibrary.orgresearchgate.netspie.orgresearchgate.netspiedigitallibrary.org This reduction in capillary forces leads to an increase in the critical aspect ratio of collapse (CARC), the point at which structures become unstable and collapse. Research indicates that the CARC of structures can be increased by an average of 20% to 30% (from 2.5 to 3.2) through the use of these surfactants, aiding the semiconductor industry in meeting miniaturization requirements. researchgate.netspiedigitallibrary.orgresearchgate.netspie.orgresearchgate.netspiedigitallibrary.org The inclusion of surfactants in the rinse provides insights into the fundamental chemical physics governing pattern collapse. researchgate.netspiedigitallibrary.orgresearchgate.netspie.orgresearchgate.netspiedigitallibrary.org
Adsorption Phenomena of this compound on Photoresist Surfaces
The effectiveness of this compound in mitigating pattern collapse is related to its adsorption onto photoresist surfaces. Investigations into the adsorption of cationic surfactants, such as this compound, onto photoresist surfaces have revealed that adsorption occurs on both unexposed and exposed photoresist areas. researchgate.netresearchgate.net A stronger adsorption has been observed on exposed photoresist, which is typically more hydrophilic and negatively charged compared to unexposed resist. researchgate.netresearchgate.net This adsorption of the surfactant, particularly on exposed resist, can lead to hydrophobization of the surface. researchgate.netresearchgate.net This change in surface property is believed to be a significant factor in the reduction of pattern collapse. researchgate.netresearchgate.net The extent of adsorption and the resulting pattern collapse reduction can be influenced by factors such as the surfactant concentration and the hydrocarbon chain length of the surfactant. researchgate.netresearchgate.net Achieving a surfactant concentration that leads to monolayer coverage is suggested to minimize capillary forces effectively due to the hydrophobizing effect of the adsorbed cationic surfactant. researchgate.net
Role of this compound in Capillary Force Reduction Mechanisms
The primary mechanism by which this compound helps prevent pattern collapse is the reduction of capillary forces during the drying of the rinse liquid between photoresist features. researchgate.netresearchgate.netspiedigitallibrary.orgresearchgate.netspie.orgresearchgate.netspiedigitallibrary.orggoogle.com Capillary forces arise from the surface tension of the rinse liquid and the contact angle it makes with the photoresist features. researchgate.netspiedigitallibrary.orggoogle.com These forces increase as the space width between patterns decreases. researchgate.net By adding this compound to the rinse liquid, its surface tension is reduced. researchgate.net Furthermore, the adsorption of the surfactant on the photoresist surface can alter the contact angle. spiedigitallibrary.orgresearchgate.net The magnitude of the capillary force is proportional to 2γcosθ, where γ is the surface tension of the liquid and θ is the contact angle. spiedigitallibrary.org Therefore, minimizing the magnitude of 2γcosθ is a key criterion for selecting an optimal rinse liquid to reduce resist collapse. spiedigitallibrary.org The use of this compound contributes to this minimization by lowering surface tension and modifying the contact angle. researchgate.netspiedigitallibrary.orgresearchgate.net
Membrane Science and Engineering: Fouling Mitigation and Transport Properties
This compound has also been explored for its potential in membrane science and engineering, specifically in the context of electrodialysis membranes. Membrane fouling is a significant challenge in electrodialysis, reducing efficiency and lifespan.
This compound as a Coating Material for Electrodialysis Membranes
Research has investigated the application of this compound as a coating material for ion-exchange membranes intended for use in electrodialysis and other separation processes. vulcanchem.comwrc.org.za The objective of applying such a coating is often to prevent fouling and scaling caused by organic colloids present in the feed water. wrc.org.za Studies have aimed to develop surface coatings for membranes using fluorocarbon surface active agents like this compound to provide membranes with an extended operating life and reduce the need for mechanical cleaning. wrc.org.za
Influence of this compound on Membrane Ion-Exchange Characteristics
The application of a this compound coating can influence the electrodialytic properties of ion-exchange membranes. Research has examined the effects of coating thickness on properties such as the reduction of flux. wrc.org.za Furthermore, studies have aimed to determine the ion-exchange capacities and electrical resistance of coated membranes. wrc.org.za For instance, a study noted a significant difference in electrical resistance between an anionic electrodialysis membrane coated with 1% this compound and one coated with 0.01% this compound. wrc.org.za A decrease in electrical resistance indicates an increase in the membrane's electrical conductivity. wrc.org.za The electrical resistance value for the membrane coated with 1% this compound was 39.39 ohm·cm², while the value for the membrane coated with 0.01% this compound was 71.89 ohm·cm². wrc.org.za This suggests that the concentration of the this compound coating can impact the membrane's electrical properties, which are crucial for electrodialysis performance.
| This compound Concentration in Coating | Electrical Resistance (ohm·cm²) |
| 1% | 39.39 |
| 0.01% | 71.89 |
Note: Data extracted from search result wrc.org.za. Electrical resistance units are assumed to be ohm·cm² based on typical membrane characterization.
The influence of this compound coating on ion-exchange characteristics like permselectivity and the potential for ion retention within the membrane matrix are important considerations for optimizing electrodialysis processes and preventing membrane poisoning. wrc.org.za
This compound is a notable chemical compound, specifically an amphoteric fluorosurfactant, that has found application in advanced research across materials science and engineering disciplines google.comepo.org. Its unique chemical structure, featuring both a fluorinated tail and a zwitterionic head group, allows it to effectively reduce surface tension and exhibit distinct behaviors at interfaces smolecule.com. Research involving this compound and related ZONYL fluorosurfactants highlights their utility in areas such as emulsion stabilization and enhanced oil recovery.
Environmental Behavior and Transformation Research of Zonyl R Fsk
Biodegradation and Abiotic Transformation Studies on Fluorosurfactants
The transformation of fluorosurfactants in the environment can occur through biotic (biological) or abiotic (non-biological) processes. Polyfluorinated substances like ZONYL(R) FSK, which contain non-fluorinated parts in their molecule, are more susceptible to transformation than their perfluorinated counterparts. nih.govnih.gov
Many polyfluorinated compounds are considered precursors because they can degrade into highly stable perfluorinated terminal products, such as PFCAs. nih.govnih.gov For example, fluorotelomer-based compounds are known to biodegrade in the environment.
Studies on AFFF-impacted sites and in laboratory soil slurry experiments have identified transformation pathways for various fluorotelomer-based substances. nih.gov For instance, tertiary amine- and thioether-based PFAS have been shown to undergo both biotic and abiotic transformations in aerobic soil slurries, with half-lives ranging from days to months. nih.gov A common degradation pathway for fluorotelomer compounds involves the transformation of the non-fluorinated portion of the molecule, ultimately leading to the formation of short-chain PFCAs like perfluorohexanoic acid (PFHxA). industrialchemicals.gov.au However, some compounds, particularly those with sulfonamide betaine (B1666868) and quaternary ammonium (B1175870) structures, have shown significant resistance to degradation. nih.gov
| Compound Class | Observed Transformation | Typical Half-Life Range | Key Transformation Process | Reference |
|---|---|---|---|---|
| Tertiary Amine-based PFAS | Biotic and Abiotic | 2 to 56 days | Hydroxylation of tertiary amines | nih.gov |
| Thioether-based PFAS | Biotic and Abiotic | 38 to 248 days | Oxidation of thioethers | nih.gov |
| Polyfluorinated Sulfonamide Betaine | Recalcitrant (Significant resistance) | > 150 days | Minimal transformation observed | nih.gov |
| Quaternary Ammonium Compounds | Recalcitrant (Significant resistance) | > 150 days | Minimal transformation observed | nih.gov |
The extreme persistence of the perfluoroalkyl moiety of these molecules is a direct result of the strength and stability of the carbon-fluorine (C-F) bond. europa.eunih.gov The C-F bond is the strongest single bond in organic chemistry. nih.gov This stability is further enhanced when multiple fluorine atoms are attached to the same carbon chain, a feature known as perfluorination, which shortens and strengthens the C-F bonds. nih.gov
This chemical stability makes the perfluorinated portions of these molecules highly resistant to degradation by chemical, thermal, or biological processes. mdpi.comcolorado.edu While the polyfluorinated precursors can transform, the degradation typically stops once stable perfluorinated acids (like PFCAs and PFSAs) are formed. nih.gov These terminal degradation products are known to persist in the environment for exceptionally long periods, leading to their designation as "forever chemicals". europa.eumdpi.com Although enzymes capable of cleaving C-F bonds in some fluorinated compounds exist, the biodegradation of highly fluorinated PFAS remains a significant challenge. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization of Zonyl R Fsk
Chromatographic and Spectrometric Techniques for Fluorosurfactant Analysis
The analysis of fluorosurfactants like Zonyl FSK often employs a combination of chromatographic separation and spectrometric detection to achieve the necessary sensitivity and specificity. Mass spectrometry, in particular, is a powerful tool for identifying and quantifying these compounds.
In research contexts, such as the analysis of materials used in lithography, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are utilized. spie.orgspiedigitallibrary.org For instance, GC-MS has been used for quantitative measurements of outgassed vapor samples from photoresists, where fluorosurfactants may be present. spie.org More directly, liquid chromatography mass spectrometric analysis has been successfully applied to quantify the number of specific components leaching from photoresist films into water. spie.orgspiedigitallibrary.org This highlights the suitability of LC-MS for detecting and measuring fluorinated compounds in aqueous environments.
These techniques are crucial for understanding the behavior of additives like Zonyl FSK in various industrial processes, allowing for precise measurement of their concentration and potential interactions with other components.
| Technique | Application in Fluorosurfactant Analysis | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative measurement of vapor samples to detect outgassing components from materials. | spie.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of trace amounts of chemical components leaching from films into aqueous solutions. | spie.orgspiedigitallibrary.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to analyze the structure of silane emulsions stabilized by Zonyl FSK, indicating the hydrolysis of alkoxysilanes to hydroxysilanes. | googleapis.com |
In-Situ Characterization of ZONYL(R) FSK at Interfacial Regions
Zonyl FSK is effective because of its behavior at interfaces, such as liquid-solid or liquid-air boundaries. Understanding its function requires in-situ characterization methods that can probe these regions directly.
Molecular Dynamics (MD) simulations have emerged as a powerful tool for gaining molecular-level insights into the structure that surfactants adopt at the interface between water and oil. osti.gov These computational methods can provide detailed information on how fluorosurfactants like Zonyl FSK orient themselves at interfaces to lower interfacial tension. osti.gov For example, MD simulations have been used to determine the interfacial thickness at a decane-water interface, a value that agrees well with experimental measurements from synchrotron X-ray reflectivity experiments. osti.gov
Experimentally, the effect of Zonyl FSK at interfaces is often characterized by its impact on physical phenomena. In semiconductor manufacturing, Zonyl FSK is used in rinse water during photolithography to reduce pattern collapse. researchgate.netresearchgate.net Its presence lowers the capillary forces exerted by the liquid on the high-aspect-ratio photoresist structures as the liquid dries. spie.orgresearchgate.net The effectiveness of the surfactant is quantified by measuring the critical aspect ratio of collapse (CARC), which has been shown to increase by 20 to 30% with the addition of Zonyl FSK. spie.orgresearchgate.netresearchgate.net This provides indirect but crucial in-situ evidence of its function at the solid-liquid-air interface.
| Characterization Method | Finding/Application | Reference |
| Molecular Dynamics (MD) Simulation | Provides molecular-level analysis of surfactant structure at oil-water interfaces. | osti.gov |
| Interfacial Tension Measurement | Zonyl FSK is used in formulations to reduce surface tension. | google.comgoogle.com |
| Critical Aspect Ratio of Collapse (CARC) Measurement | The addition of Zonyl FSK to rinse water increases the CARC of photoresist structures by reducing capillary forces during drying. | spie.orgresearchgate.netresearchgate.net |
Methodological Advancements for Fluorochemical Surfactant Quantification in Research
Advancements in analytical instrumentation have significantly improved the ability to quantify fluorochemical surfactants in various research and industrial applications. The primary challenge lies in achieving low detection limits in complex sample matrices.
Liquid chromatography coupled with mass spectrometry (LC-MS) represents a key methodological advancement for this purpose. In studies related to immersion lithography, where the interaction between photoresists and water is a concern, LC-MS has been used to quantify the amount of material leached from the resist film into the water. spie.orgspiedigitallibrary.org This technique is sensitive enough to detect quantities below 10 ng/cm². spie.orgspiedigitallibrary.org Such precise quantification allows researchers to understand the extent of component leaching, which can affect the manufacturing process. spie.org
The continuous development of ionization sources and mass analyzers in spectrometry further enhances the selectivity and sensitivity of these methods, enabling more accurate and reliable quantification of fluorosurfactants like Zonyl FSK in increasingly demanding applications.
Computational Chemistry and Theoretical Modeling of Zonyl R Fsk Systems
Molecular Dynamics Simulations of ZONYL(R) FSK at Interfacial Regions
Molecular Dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems. For surfactants, MD simulations can provide detailed information about their aggregation behavior, orientation, and interactions at various interfaces, such as liquid-air, liquid-liquid, or liquid-solid interfaces. In the context of fluorosurfactants like this compound, MD simulations can help elucidate how their unique fluorinated tails and hydrophilic head groups influence interfacial properties.
This compound, an amphoteric fluorosurfactant osti.govgoogle.com, has been included in studies that utilize MD simulations to investigate surfactant performance at interfaces. For instance, a project focused on improved oil recovery employed atomistic-level MD modeling to calculate interfacial tension (IFT) from first principles osti.gov. While the specific, detailed MD simulation results solely for this compound are not extensively reported in the available abstracts, its inclusion in such studies indicates the relevance of MD simulations for understanding its behavior at interfaces relevant to applications like enhanced oil recovery osti.gov.
MD simulations can provide insights into phenomena such as the reduction of capillary forces by surfactants at interfaces, a property for which this compound has been noted in applications like photolithography researchgate.netresearchgate.net. By simulating the interactions of this compound molecules with the interface and surrounding media (e.g., water and photoresist), MD can help explain how it lowers surface tension and alters wetting behavior, thereby mitigating issues like pattern collapse researchgate.netresearchgate.net.
Quantitative Structure-Property Relationship (QSPR) Studies for Fluorosurfactants
Quantitative Structure-Property Relationship (QSPR) studies aim to develop predictive models that correlate the chemical structure of a compound with its macroscopic properties. For fluorosurfactants, QSPR can be used to predict various performance characteristics, such as critical micelle concentration (CMC), surface tension reduction efficiency, and partitioning behavior, based on molecular descriptors derived from their chemical structure.
The project that investigated this compound for improved oil recovery also explored QSPR methods osti.gov. The objective was to establish a link between surfactant structure and performance, which is a core goal of QSPR osti.gov. By analyzing the structural features of various surfactants, including this compound, and correlating them with experimental performance data (e.g., IFT reduction), QSPR models can potentially predict the performance of new or modified fluorosurfactant structures without the need for extensive experimental synthesis and testing. This approach is particularly valuable for designing more effective and potentially more environmentally friendly surfactant formulations mit.edu.
While specific QSPR models and their predictions for this compound are not detailed in the provided information, its inclusion in studies utilizing QSPR highlights the applicability of this method to understand and predict the properties of this class of compounds osti.gov.
Theoretical Frameworks for Understanding Fluorinated Surfactant Performance
Beyond specific simulation techniques like MD and predictive models like QSPR, theoretical frameworks provide the fundamental principles necessary to understand the behavior of fluorinated surfactants. These frameworks often combine concepts from thermodynamics, statistical mechanics, and physical chemistry to describe phenomena such as micellization, adsorption at interfaces, and interactions with different media.
Theoretical frameworks are essential for interpreting the results of computational simulations and for developing the algorithms used in QSPR studies osti.govmit.edu. For fluorinated surfactants, these frameworks must account for the unique properties imparted by the perfluorinated chains, such as their hydrophobicity, lipophobicity, and low surface energy, which distinguish them from their hydrocarbon counterparts epdf.pub.
Studies aimed at developing theoretical frameworks to predict the micellization behavior of complex surfactants, including fluorosurfactants, combine computer simulations with molecular-thermodynamic theory mit.edu. This integrated approach allows for a deeper understanding of how molecular structure dictates self-assembly in solution mit.edu. In the context of this compound, theoretical frameworks help explain why its amphoteric structure and fluorinated tail contribute to its effectiveness in reducing surface tension and modifying interfacial properties google.comepdf.pubchempedia.info.
Research findings on the performance of this compound, such as its ability to reduce surface tension in aqueous solutions or its effect on capillary forces in photolithography google.comresearchgate.netresearchgate.net, provide valuable data points for validating and refining these theoretical frameworks and computational models. For example, studies have shown that this compound can significantly reduce surface tension even at low concentrations google.comepdf.pub. Data on the impact of this compound concentration on surface tension or critical aspect ratio of collapse (CARC) in photolithography researchgate.netresearchgate.net can be used to assess the accuracy of computational predictions.
Here is an example of data related to the performance of this compound in reducing pattern collapse in photolithography, which computational models aim to understand:
| Surfactant | Concentration (%) | Critical Aspect Ratio of Collapse (CARC) researchgate.netresearchgate.net |
| No surfactant | 0 | 2.5 |
| This compound | 0.01 | 3.2 (Average increase of 20-30%) |
| This compound | 0.1 | 3.2 (Average increase of 20-30%) |
This data illustrates that the addition of this compound at low concentrations can lead to a notable increase in the critical aspect ratio of collapse, indicating improved pattern stability researchgate.netresearchgate.net. Computational studies, including MD simulations and QSPR, can help elucidate the molecular mechanisms behind this observed macroscopic effect by modeling the surfactant's behavior at the resist-rinse liquid interface.
Future Research Directions and Emerging Applications in Zonyl R Fsk Science
Integration of ZONYL(R) FSK in Novel Nanomaterials Synthesis
Fluorosurfactants, owing to their unique ability to significantly reduce surface tension, have played a role in the synthesis and stabilization of nanomaterials. Their structure, typically featuring a perfluorinated tail and a hydrophilic head group, allows them to modify interfaces and control the growth and dispersion of nanoparticles. Research has demonstrated the use of fluorosurfactants in the synthesis of various nanomaterials, such as gold nanoparticles, where a nonionic Zonyl surfactant (ZONYL FSN) was shown to act as both a co-reducing and stabilizing agent, influencing particle size and providing colloidal stability over a range of pH values and high salt concentrations. rsc.org Fluorosurfactants are also utilized in emulsion-based systems, which are relevant for the synthesis of polymeric nanoparticles, including DNA-based nanoparticles. acs.org
While specific future research focused on integrating the discontinued (B1498344) this compound product into novel nanomaterials synthesis is not widely documented, the principles derived from studies involving this compound and similar amphoteric fluorosurfactants can inform the design and synthesis of new fluorinated or non-fluorinated surfactants for nanomaterial applications. The amphoteric nature of this compound could offer specific advantages in controlling surface charge and interactions in complex media, properties that are valuable in tuning nanoparticle characteristics and stability. The patent literature also indicates a historical link between ZONYL fluorosurfactants, including FSK, and nanoparticles. googleapis.com Future research in this area may involve exploring how the structural features of this compound, such as its betaine (B1666868) functional group and fluorinated chain length, influence interfacial behavior in nanoscale systems, guiding the development of novel surfactants tailored for specific nanomaterial synthesis routes or applications requiring precise control over particle morphology and surface properties.
Sustainable Chemistry Initiatives for Fluorosurfactant Development
A major driving force in current fluorosurfactant research is the imperative for sustainable chemistry, largely in response to environmental persistence and potential health concerns associated with certain per- and polyfluoroalkyl substances (PFAS). ontosight.aisnsinsider.comgminsights.comprnewswire.complasticsengineering.orgmarketresearchfuture.com Traditional fluorosurfactants, including those in the Zonyl family, often contained longer perfluorinated chains which have been subject to scrutiny. ontosight.airesearchgate.netchempoint.com
Future research directions are heavily focused on developing high-performance, environmentally benign alternatives. This includes the design and synthesis of short-chain fluorosurfactants that are less persistent and less bioaccumulative, as well as entirely PFAS-free surfactants derived from alternative chemistries, such as silicone-based or bio-based compounds. chempoint.comsnsinsider.complasticsengineering.orgmarketresearchfuture.com Research initiatives aim to create fluorosurfactant formulations with improved environmental profiles, focusing on increased biodegradability and reduced toxicity. snsinsider.com
The scientific understanding gained from studying the properties and performance of compounds like this compound, despite their discontinuation, can contribute to these sustainable chemistry initiatives. Analyzing the relationship between the molecular structure of this compound (an amphoteric betaine) and its performance characteristics, such as wetting efficiency and surface tension reduction, can provide insights for designing new surfactants that achieve comparable performance with a more favorable environmental footprint. Research may involve computational modeling or experimental studies to understand how the specific functional groups and fluorinated segments in this compound interact at interfaces, informing the design of novel structures that minimize environmental persistence while maintaining desired surface activity. The shift away from traditional fluorosurfactants underscores the critical need for continued research to develop safer and more sustainable chemical practices. plasticsengineering.org
Unexplored Mechanistic Pathways and Advanced Functionalization of this compound
Research into the fundamental mechanistic pathways of fluorosurfactant behavior and the exploration of advanced functionalization techniques represent ongoing areas of scientific inquiry that can be informed by the study of compounds like this compound. Understanding the precise mechanisms by which fluorosurfactants reduce surface tension, interact with different interfaces, and behave in complex chemical systems is crucial for designing next-generation materials with tailored properties. Studies on the molecular mechanisms of fluorosurfactants contribute to this fundamental knowledge base. acs.org
While specific research on unexplored mechanistic pathways of this compound is not detailed in the available literature, its structure as a zwitterionic betaine provides a basis for such investigations. The interplay between the positively and negatively charged groups within the same molecule, alongside the perfluorinated tail, influences its aggregation behavior, adsorption at interfaces, and interactions with other chemical species. Future research could delve into these specific mechanistic aspects using advanced spectroscopic techniques, molecular dynamics simulations, or surface science methodologies to gain a deeper understanding of how this particular amphoteric structure dictates its performance.
Furthermore, the field of functionalization of fluorinated compounds is continuously evolving. Research is exploring the functionalization of fluoroelastomers through various grafting reactions and copolymerization techniques to impart new properties. researchgate.net Similarly, functionalization of materials like hydrogels is being investigated to enhance their capabilities for applications such as water treatment, including the removal of anionic surfactants like those found in some firefighting foams. mdpi.com Research is also focused on understanding the biodegradation mechanisms of novel functionalized PFAS structures, highlighting the importance of studying how the introduction of specific functional groups influences environmental fate. oup.com The development of efficient synthetic methods, such as living radical polymerization, allows for the production of tailored fluorosurfactants with specific functionalities for enhanced performance in applications like microfluidics. nih.gov
Q & A
Q. What role does ZONYL(R) FSK play in rhodium extraction processes, and what methodological considerations are critical for its application?
this compound, a perfluoroalkyl surfactant, is used to enhance phase separation in metal extraction. For example, in rhodium recovery from plating wastewater, it facilitates the formation of a sedimented liquid phase by binding to Rh ions. Methodologically, researchers must optimize pH (e.g., above the acid dissociation constant, pKa = 6.5) to ensure effective back-extraction and surfactant recovery . Characterization via inductively coupled plasma optical emission spectrometry (ICP-OES) is essential to quantify extraction efficiency (e.g., 84.7% Rh recovery reported in one study) .
Q. What are the standard protocols for preparing and characterizing this compound solutions in experimental workflows?
Solutions are typically prepared by diluting pure this compound with distilled water at a 1:1 ratio. Researchers must document reagent purity (analytical grade), dilution steps, and storage conditions (e.g., inert atmosphere to prevent degradation). Supporting data, such as ICP-OES validation of metal concentrations, should be included in appendices or supplementary materials to adhere to journal guidelines .
Q. How should researchers address inconsistencies in this compound’s performance across different experimental setups?
Contradictions often arise from variations in pH, ionic strength, or competing ligands. To resolve these, conduct controlled experiments isolating variables and use statistical tools (e.g., ANOVA) to identify significant factors. Cross-referencing with prior studies, such as polymer gel recovery methods for this compound, can provide troubleshooting insights .
Advanced Research Questions
Q. What advanced techniques are recommended for optimizing this compound-based extraction protocols for trace metal analysis?
Advanced optimization involves response surface methodology (RSM) to model interactions between variables (e.g., surfactant concentration, temperature). For instance, a study demonstrated that increasing this compound concentration beyond 0.2 wt% improved Rh recovery but risked emulsion formation. Researchers should validate models with triplicate trials and report confidence intervals .
Q. How can researchers mitigate interference from co-existing ions when using this compound in complex matrices?
Employ masking agents (e.g., EDTA for divalent cations) or sequential extraction steps. For example, prior work used PAN (1-(2-pyridylazo)-2-naphthol) to isolate Rh before this compound application. Method validation should include spike-and-recovery tests in simulated wastewater to quantify matrix effects .
Q. What strategies ensure reproducibility of this compound-dependent experiments across laboratories?
Adopt standardized reporting frameworks:
- Detail surfactant batch numbers and purity certifications.
- Specify centrifugation parameters (e.g., 3000 rpm for 10 minutes).
- Share raw datasets (e.g., ICP-OES outputs) in open repositories. Journals like the Beilstein Journal of Organic Chemistry mandate such transparency to enable replication .
Q. How should contradictory data on this compound’s environmental stability be analyzed in interdisciplinary studies?
Use life-cycle assessment (LCA) models to evaluate degradation byproducts and persistence. For instance, conflicting reports on perfluoroalkyl chain breakdown require tandem mass spectrometry (LC-MS/MS) to identify intermediates. Peer review of analytical protocols is critical to reconcile discrepancies .
Methodological Resources
- Data Management : Follow ERC guidelines for structuring datasets, including metadata on this compound lot numbers and calibration curves .
- Literature Review : Use Google Scholar’s "Cited by" and "Related articles" features to identify emerging applications (e.g., FSK modulation in wireless sensors) and avoid outdated methods .
- Ethical Reporting : Disclose funding sources and conflicts of interest in acknowledgments, per Beilstein Journal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
